molecular formula C12H10Cl2N2O2S B11819985 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11819985
M. Wt: 317.2 g/mol
InChI Key: NVMMJAJSGVJBGK-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound with a unique structure that combines a thiazolidine ring with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2

InChI Key

NVMMJAJSGVJBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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